molecular formula C20H23N3O8S B3941677 1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid

1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid

Cat. No.: B3941677
M. Wt: 465.5 g/mol
InChI Key: JONKFZGYCYDQSS-UHFFFAOYSA-N
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Description

1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzylsulfonyl chloride in the presence of a base such as triethylamine to form the benzylsulfonyl-piperazine intermediate. This intermediate is then reacted with 2-nitrobenzyl chloride under similar conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH).

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3).

Major Products

    Reduction: Formation of 1-Benzylsulfonyl-4-[(2-aminophenyl)methyl]piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The nitrophenyl group may play a role in electron transfer processes, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine
  • 1-(4-Methylbenzoyl)-4-[(4-nitrophenyl)piperazine]
  • 1-(4-Methoxybenzoyl)-4-[(4-nitrophenyl)piperazine]

Uniqueness

1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S.C2H2O4/c22-21(23)18-9-5-4-8-17(18)14-19-10-12-20(13-11-19)26(24,25)15-16-6-2-1-3-7-16;3-1(4)2(5)6/h1-9H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONKFZGYCYDQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
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1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
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1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
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1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
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1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid
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1-Benzylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid

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